

Application Note & Protocol: Growth of Strontium Chloride Hexahydrate Single Crystals

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Compound of Interest

Compound Name: Hydrate strontium

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Strontium Chloride Hexahydrate ($\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$) is an inorganic salt that crystallizes as colorless, long needle-like crystals.^[1] It is a key precursor for the synthesis of other strontium compounds and finds extensive use as a red coloring agent in pyrotechnics, in glass-making, and metallurgy. In the medical field, its radioactive isotope, strontium-89, is used to treat bone cancer, and non-radioactive forms are used in toothpastes to reduce sensitivity.^{[2][3]}

The ability to grow high-quality single crystals of $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ is crucial for fundamental research, material characterization, and for ensuring purity in various applications. This document provides detailed protocols for growing single crystals of strontium chloride hexahydrate using two common and effective methods: slow cooling of a saturated solution and slow solvent evaporation.

Physicochemical Data

Quantitative data for strontium chloride hexahydrate is essential for designing crystallization experiments. The solubility in water is highly dependent on temperature, a key factor exploited in the slow cooling crystallization method.

Property	Value	Reference
Molar Mass	266.62 g/mol	[4]
Appearance	Colorless trigonal or needle-like crystals	[1][4]
Density	1.933 g/cm ³ (at 17°C)	[4]
Decomposition Temperature	Dehydration begins above 61°C (142°F)	[5][4]
Solubility in Water (g/100 g H ₂ O)	44.1 at 0°C	[6]
53.85 at 10°C	[6]	
66.6 at 20°C	[6]	
85.2 at 40°C	[6]	
pH	Neutral aqueous solutions	[5]

Experimental Protocols

3.1. Materials and Equipment

- Reagents:
 - Strontium Chloride Hexahydrate (SrCl₂·6H₂O), high purity (≥98%)[7]
 - Deionized or distilled water
- Equipment:
 - Glass beakers or flasks
 - Hotplate with magnetic stirring capability
 - Magnetic stir bar
 - Thermometer

- Buchner funnel and filter paper or gravity filtration setup
- Clean crystallization dish or beaker
- Watch glass or perforated paraffin film
- Spatula and weighing balance
- Insulated container (e.g., Dewar or styrofoam box) for slow cooling

3.2. Protocol 1: Slow Cooling of a Saturated Solution

This method leverages the significant increase in $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ solubility at higher temperatures. A solution saturated at an elevated temperature will become supersaturated upon cooling, leading to crystallization.[8]

Methodology:

- Prepare a Saturated Solution:
 - Based on the solubility data, determine the amount of $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ needed to create a saturated solution at an elevated temperature (e.g., 50-60°C). For example, at 40°C, the solubility is 85.2 g per 100 g of water.[6] It is advisable to start with a slight excess of solute.
 - In a beaker, add the calculated amount of $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ to the corresponding volume of deionized water.
 - Gently heat the solution on a hotplate while stirring until all the salt has dissolved. Do not exceed 60°C to prevent significant dehydration of the starting material.
- Hot Filtration:
 - To remove any insoluble impurities or dust that could act as unwanted nucleation sites, perform a hot filtration of the saturated solution.[9]
 - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization during filtration.

- Filter the hot, saturated solution into a clean crystallization vessel.
- Induce Crystallization:
 - Cover the vessel with a watch glass to prevent contamination and rapid evaporation.
 - Place the vessel in an insulated container (e.g., a Dewar or a styrofoam box) to ensure a very slow cooling rate.[8] A slow decrease in temperature is critical for the formation of large, well-defined single crystals.
 - Allow the setup to cool undisturbed to room temperature over 24-48 hours. Avoid any mechanical agitation.[9]
- Harvest and Dry Crystals:
 - Once a sufficient crop of crystals has formed, carefully decant the remaining solution (mother liquor).
 - Gently remove the crystals and place them on a filter paper to wick away excess solution.
 - Dry the crystals at a temperature well below 60°C, as the hexahydrate form will lose its water of crystallization above this temperature.[10] Drying in a desiccator at room temperature is a safe option.

3.3. Protocol 2: Slow Evaporation at Constant Temperature

This technique is straightforward and involves slowly evaporating the solvent from a solution that is initially just below saturation, thereby gradually increasing the solute concentration to the point of crystallization.[11]

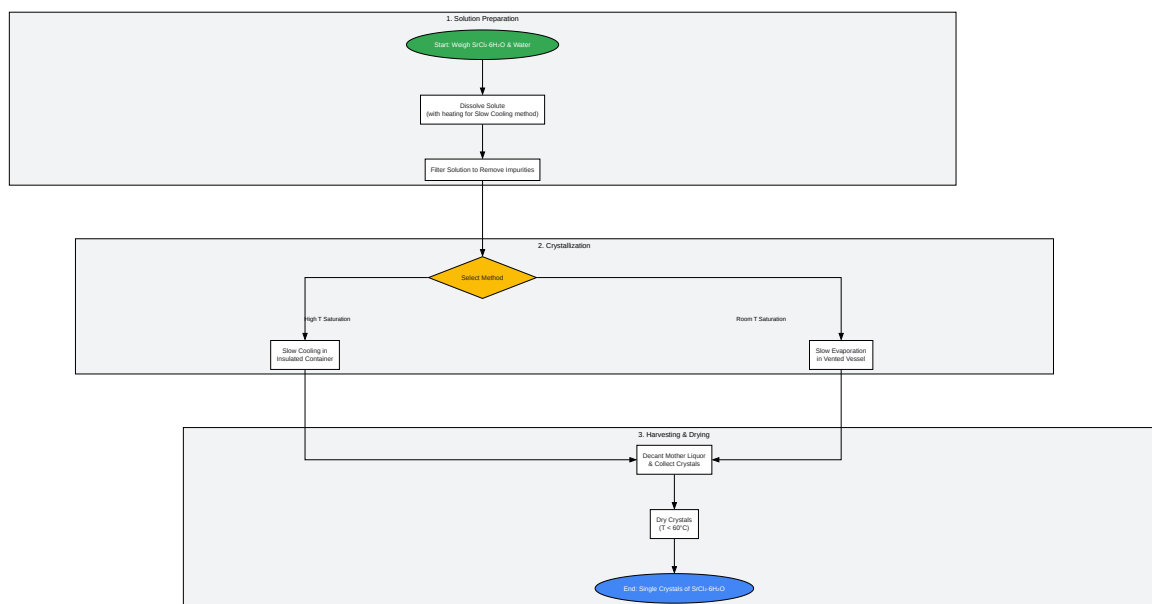
Methodology:

- Prepare the Solution:
 - Prepare a solution of $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$ in deionized water at room temperature. The solution should be near, but not fully, saturated (e.g., approximately 60 g per 100 g of water at 20°C).[6]

- Stir until all the salt is completely dissolved.
- Filtration:
 - Filter the solution through a filter paper into a clean crystallization dish to remove any particulate matter.[\[9\]](#)
- Evaporation Setup:
 - Cover the crystallization dish with a piece of paraffin film or a watch glass. If using film, puncture it with a few small holes to allow for slow, controlled solvent evaporation.[\[11\]](#)
 - Place the dish in a location free from vibrations and significant temperature fluctuations.[\[9\]](#)
- Crystal Growth and Harvesting:
 - Allow the solvent to evaporate over several days to weeks. Crystals will begin to form and grow as the solution becomes supersaturated.
 - Monitor the growth periodically without disturbing the vessel.
 - Once the crystals have reached the desired size, harvest them as described in Protocol 1 (Step 4).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the growth of single crystals.



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Caption: Workflow for single crystal growth of $\text{SrCl}_2 \cdot 6\text{H}_2\text{O}$.

Expected Results and Characterization

The described protocols should yield colorless, transparent crystals. Depending on the specific conditions, the morphology can range from fine, needle-like crystals to larger, block-like trigonal structures.[4][12] The quality and purity of the obtained single crystals can be confirmed using techniques such as X-ray Diffraction (XRD) to analyze the crystal structure.[12]

Safety Precautions

- Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
- Strontium chloride hexahydrate can cause serious eye damage.[7] Avoid contact with eyes and skin.
- While strontium chloride is less toxic than barium chloride, it should still be handled with care.[5]
- Exercise caution when working with hotplates and hot solutions.

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